N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The compound also has a nitrophenyl group and a carbothioamide group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolopyrazine core, along with the nitrophenyl and carbothioamide groups. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, pyrazine derivatives can undergo reactions such as oxidation, reduction, and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. Additionally, the presence of the carbothioamide group could influence the compound’s solubility .Scientific Research Applications
Synthesis and Biological Activity
N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide and its derivatives are primarily recognized for their significant roles in the synthesis of various heterocyclic compounds. These compounds are known for their biological activities, particularly in the areas of analgesic and anti-inflammatory activities. The synthesis of these compounds involves conventional methods, yielding good to excellent results, characterized by various spectroscopic methods (More et al., 2022).
Anticancer and Antimicrobial Properties
In scientific research, these compounds have been evaluated for their cytotoxic activities against different cell lines, showing promising results. The synthesized compounds underwent characterization by spectroscopic methods, and some displayed promising growth inhibitory effects against cancer cell lines compared to standard drugs. Additionally, they exhibit antibacterial and antimicrobial properties, making them valuable in the development of new therapeutic agents (Mansour et al., 2020).
Chemical Characterization and Applications
These compounds are also significant in chemical research, particularly in the synthesis and characterization of new substances. Various spectroscopic methods and elemental analysis are used to characterize the newly synthesized compounds. The research extends to investigating their biological activities, indicating the compound's potential in creating new pharmacological agents (Ibrahim, 2015).
Future Directions
Properties
IUPAC Name |
N-butyl-1-(4-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-2-3-10-19-18(25)21-13-12-20-11-4-5-16(20)17(21)14-6-8-15(9-7-14)22(23)24/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXVCWWFQVAEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.